One of the primary research interests surrounding 3-(5-Methoxy-1H-indol-3-yl)propanoic acid lies in its interaction with the cannabinoid receptor system. Studies have shown that it exhibits binding affinity for both CB1 and CB2 receptors, the two main cannabinoid receptors in the body []. This suggests its potential role in modulating the endocannabinoid system, which plays a crucial role in various physiological processes, including pain perception, mood regulation, and appetite control [].
Research suggests that 3-(5-Methoxy-1H-indol-3-yl)propanoic acid might possess neuroprotective properties. Studies have demonstrated its ability to protect against neurotoxicity in various models, including those for Alzheimer's disease and Parkinson's disease [, ]. However, further investigation is necessary to understand the underlying mechanisms and translate these findings into potential therapeutic applications.
3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indolyl carboxylic acids and derivatives. It is characterized by a carboxylic acid chain linked to an indole ring, specifically featuring a methoxy group at the 5-position of the indole structure. The molecular formula for this compound is C₁₂H₁₃N₁O₃, and its average molecular weight is approximately 219.24 g/mol . This compound is classified as a small molecule and is currently categorized as experimental in drug databases .
The chemical behavior of 3-(5-methoxy-1H-indol-3-yl)propanoic acid can be analyzed through various reactions typical of carboxylic acids and indoles. Key reactions include:
These reactions underscore the compound's versatility in synthetic organic chemistry.
Research indicates that 3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits significant biological activity. It has been shown to possess neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases . The compound demonstrates antioxidant activity, which helps protect cells from damage caused by free radicals. Additionally, it has been noted for its ability to inhibit monoamine oxidase B, an enzyme associated with neurodegenerative disorders such as Parkinson's disease .
The synthesis of 3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves several steps:
These synthetic pathways highlight the compound's accessibility for further research and application development.
3-(5-methoxy-1H-indol-3-yl)propanoic acid has potential applications in various fields:
Studies have indicated that 3-(5-methoxy-1H-indol-3-yl)propanoic acid interacts with various biological targets. It has been shown to enhance blood-brain barrier permeability while maintaining tight junction integrity, suggesting its potential as a therapeutic agent capable of crossing this barrier effectively . Furthermore, its interactions with enzymes involved in neurotransmitter metabolism position it as a candidate for modulating neurochemical pathways relevant to mood and cognition.
Several compounds share structural similarities with 3-(5-methoxy-1H-indol-3-yl)propanoic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Indole-3-propionic acid | Indole ring with propanoic acid | Known for strong neuroprotective effects |
5-Methoxyindolecarboxylic acid | Methoxy group on indole ring | Exhibits antioxidant properties |
Indole-2-carboxamide | Indole ring with carboxamide group | Demonstrates broad biological activities |
These compounds are notable for their biological activities but differ in their specific effects and mechanisms of action. The unique combination of the methoxy group and the propanoic acid moiety in 3-(5-methoxy-1H-indol-3-yl)propanoic acid contributes to its distinct pharmacological profile.
3-(5-methoxy-1H-indol-3-yl)propanoic acid possesses a distinctive molecular architecture characterized by an indole heterocycle substituted with a methoxy group at the 5-position and a propanoic acid chain at the 3-position [1]. The compound exhibits a molecular formula of C₁₂H₁₃NO₃ with a molecular weight of 219.24 g/mol [1] [2]. The structural framework consists of a bicyclic indole ring system where the pyrrole ring is fused to a benzene ring, creating a planar aromatic system [3].
The spatial conformation of this compound is primarily governed by the rigid indole backbone, which maintains planarity due to the conjugated π-electron system [4]. The methoxy substituent at the 5-position introduces electron-donating characteristics to the aromatic system, while the propanoic acid side chain at the 3-position provides conformational flexibility through rotation around the C-C bonds [5]. The compound exhibits an achiral structure with no defined stereocenters, as confirmed by stereochemical analysis [6].
The canonical SMILES representation COC1=CC2=C(C=C1)NC=C2CCC(=O)O accurately depicts the molecular connectivity, where the methoxy group (OCH₃) is positioned on the benzene portion of the indole ring system [5] [2]. The InChI key ZLSZCJIWILJKMR-UHFFFAOYSA-N serves as a unique molecular identifier for this specific structural arrangement [1] [6].
The physicochemical properties of 3-(5-methoxy-1H-indol-3-yl)propanoic acid have been extensively characterized through various analytical methods. The compound demonstrates specific thermal behavior with a melting point range of 190-192°C, at which decomposition occurs [2]. The boiling point has been determined to be 449.7°C at standard atmospheric pressure of 760 mmHg [2].
Property | Value | Unit | Source Citation |
---|---|---|---|
Molecular Formula | C₁₂H₁₃NO₃ | - | [1] |
Molecular Weight | 219.24 | g/mol | [1] [2] |
Monoisotopic Mass | 219.089543 | g/mol | [1] |
CAS Registry Number | 39547-16-5 | - | [1] [2] |
Melting Point | 190-192 (decomposition) | °C | [2] |
Boiling Point | 449.7 at 760 mmHg | °C | [2] |
Density | 1.29 | g/cm³ | [2] |
Flash Point | 225.8 | °C | [2] |
Physical Form | Solid | - | [7] |
Purity | 95 | % | [7] |
The density of the compound has been measured at 1.29 g/cm³, indicating a relatively high molecular packing efficiency [2]. The flash point occurs at 225.8°C, demonstrating moderate thermal stability under standard conditions [2]. Solubility characteristics reveal that the compound exhibits limited aqueous solubility, being slightly soluble in acidic conditions when sonicated and heated, and showing slight solubility in aqueous basic solutions [8].
The compound maintains its structural integrity under normal storage conditions when kept at 2-8°C in sealed, dry environments [7]. Commercial preparations typically achieve 95% purity, with the solid crystalline form being the preferred state for analytical applications [7].
The spectroscopic profile of 3-(5-methoxy-1H-indol-3-yl)propanoic acid provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of the indole framework and substituent groups [9].
Proton nuclear magnetic resonance analysis conducted at 600 MHz in deuterated dimethyl sulfoxide demonstrates key spectroscopic features [9]. The indole nitrogen-hydrogen proton appears as a singlet at δ 11.70 ppm, characteristic of the electron-rich indole system [9]. Aromatic protons exhibit distinct coupling patterns, with the 6-position proton appearing as a doublet at δ 7.35-7.36 ppm with a coupling constant of 8.9 Hz [9]. The methoxy group protons produce a sharp singlet at δ 3.84 ppm, confirming the presence of the electron-donating substituent [9].
Spectroscopic Technique | Key Characteristics | Notes |
---|---|---|
¹H NMR (600 MHz, DMSO-d₆) | δ 11.70 (s, 1H, NH), δ 7.35-7.36 (d, J = 8.9 Hz, 1H, Ar-H), δ 3.84 (s, 3H, OCH₃) | Characteristic indole NH proton and aromatic region |
¹³C NMR (151 MHz, DMSO-d₆) | δ 157.89, 154.36, 149.43, 148.53, 132.56, 130.98, 127.81, 126.22, 122.62 | Carbonyl carbon and aromatic carbons clearly resolved |
IR Spectroscopy | νO-H: 3494 cm⁻¹, νN-H: 3288 cm⁻¹, νC=O: 1633 cm⁻¹, νC-O-C: 1225, 1201 cm⁻¹ | Typical indole and carboxylic acid functional group vibrations |
Mass Spectrometry | Molecular ion peak at m/z 219.24 | Base peak corresponds to molecular weight |
Carbon-13 nuclear magnetic resonance spectroscopy at 151 MHz reveals the complete carbon framework with chemical shifts spanning from δ 157.89 to δ 122.62 ppm [9]. The carbonyl carbon of the carboxylic acid group appears in the expected downfield region, while aromatic carbons demonstrate characteristic chemical shifts consistent with the methoxy-substituted indole system [9].
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [9]. The hydroxyl stretch of the carboxylic acid appears at 3494 cm⁻¹, while the indole nitrogen-hydrogen stretch occurs at 3288 cm⁻¹ [9]. The carbonyl stretch at 1633 cm⁻¹ confirms the presence of the carboxylic acid functionality, and carbon-oxygen-carbon stretches at 1225 and 1201 cm⁻¹ verify the methoxy substituent [9].
Mass spectrometric analysis confirms the molecular weight with the molecular ion peak appearing at m/z 219.24, corresponding exactly to the calculated molecular mass [2]. This spectroscopic data collectively provides unambiguous structural confirmation of 3-(5-methoxy-1H-indol-3-yl)propanoic acid.
The chemical stability of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is influenced by various environmental factors, with light sensitivity being a primary concern for compound integrity [10]. The molecule demonstrates photolability characteristics common to indole derivatives, requiring protection from light exposure during storage and handling [10].
Thermal stability analysis indicates that the compound remains stable under normal ambient conditions but undergoes decomposition at elevated temperatures [2] [10]. The decomposition temperature range of 190-192°C represents the thermal threshold beyond which molecular integrity is compromised [2]. During thermal decomposition, the compound produces nitrogen oxides, carbon monoxide, and carbon dioxide as primary degradation products [10].
Stability Factor | Description | Reference |
---|---|---|
Light Sensitivity | Light sensitive compound, requires protection from light | [10] |
Thermal Stability | Decomposes at 190-192°C, stable under normal conditions | [2] |
Chemical Stability | Stable in acidic conditions, slightly soluble in aqueous base | [8] |
Storage Conditions | Store sealed in dry conditions at 2-8°C, protect from light | [7] |
Decomposition Products | Thermal decomposition produces nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂) | [10] |
The photodegradation mechanism of indole derivatives, including 3-(5-methoxy-1H-indol-3-yl)propanoic acid, involves ultraviolet light-induced bond cleavage and radical formation [11] [12]. Studies on related methoxyindole compounds demonstrate that ultraviolet radiation with wavelengths ≤ 305 nm can induce nitrogen-hydrogen bond cleavage, leading to radical formation and subsequent isomerization reactions [12]. The primary photoproducts include indolyl radicals and tautomeric forms where hydrogen atoms relocate to alternative ring positions [12].
Chemical stability under various pH conditions shows that the compound maintains integrity in acidic environments while exhibiting slight solubility in basic aqueous solutions [8]. The carboxylic acid functionality can undergo typical acid-base reactions, with the compound acting as a weak acid due to the electron-withdrawing effects of the aromatic system [8].
Oxidative degradation pathways for indole propanoic acid derivatives involve initial hydroxylation reactions followed by ring cleavage mechanisms [13] [14]. The indole ring system can undergo oxidation at multiple positions, with the 2 and 3 positions being particularly susceptible to electrophilic attack [13]. The methoxy substituent at the 5-position provides some protection against oxidative degradation by increasing electron density in the aromatic system [14].